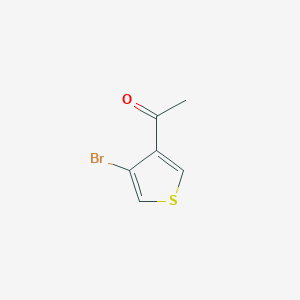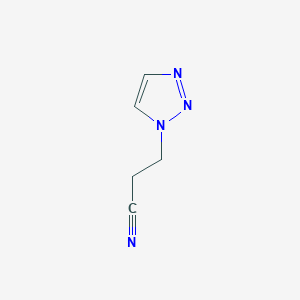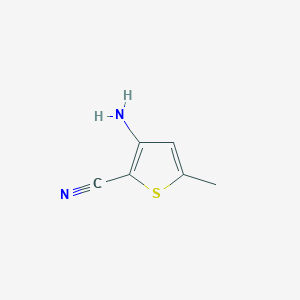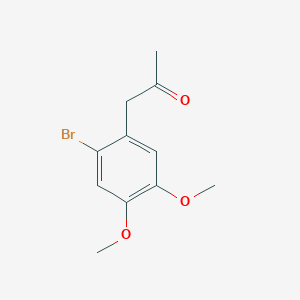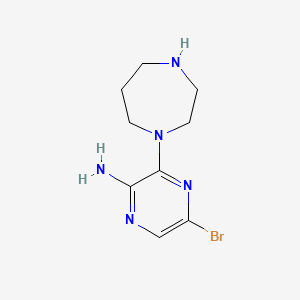
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C9H14BrN5 and its molecular weight is 272.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications : The compound and its derivatives are widely used in synthetic chemistry. For instance, the synthesis of 2-bromo-5-methylpyrazine, which shares a structural similarity with 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine, has been described as facile and efficient, involving the conversion of 5-methylpyrazine-2-carboxylic acid to amide and subsequent processes (Madhusudhan et al., 2009).
Electronic and Nonlinear Optical Properties : A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to this compound, revealed interesting electronic and nonlinear optical properties. These properties were investigated through Density Functional Theory (DFT) calculations, focusing on factors such as frontier molecular orbitals and HOMO–LUMO energy gap (Ahmad et al., 2021).
Use in Synthesizing Diverse Compounds : Another research demonstrated the use of related compounds in synthesizing a variety of heterocyclic compounds like pyrazoles and benzo[b][l,4]diazepine, which highlights the versatility of these compounds in creating a wide range of chemical structures (Abdelhamid et al., 2016).
Role in Phleomycin Amplification : A study on 1H-imidazo[4,5-b]pyrazines, similar in structure to the compound of interest, indicated a slight activity in amplifying phleomycin, a chemotherapy drug (Barlin & Ireland, 1984).
Catalysis in Organic Synthesis : The compound and its derivatives have been utilized in catalysis for organic synthesis, as shown in a study on the synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes. This illustrates the role of such compounds in facilitating chemical reactions (Mittersteiner et al., 2019).
Charge-Transfer Properties : The compound's analogs have been studied for their charge-transfer properties in various electronic systems, demonstrating their potential in electronic applications (Staab & Appel, 1981).
Optical and Thermal Properties : The compound's derivatives have been investigated for their optical and thermal properties, indicating potential applications in optoelectronic materials (Meti et al., 2017).
AChE Inhibition for Neurodegenerative Diseases : A study on the synthesis of fused [1,2,3]triazolo[1,4]diazepines, which are structurally related to this compound, showed potential for Acetylcholinesterase (AChE) inhibition activity. This suggests its possible use in developing anti-neurodegenerative drugs (Sudhapriya et al., 2019).
Safety and Hazards
作用機序
Mode of Action
It’s known that the compound can participate in palladium-catalyzed cross-coupling reactions .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of pyrazinylpyridines
Action Environment
It’s known that some compounds of this class should be handled under an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit kinase inhibitory activity, which suggests its potential role in regulating phosphorylation processes . Additionally, it may interact with other biomolecules involved in antimicrobial, antifungal, and antiviral activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect kinase activity, which in turn can alter signaling pathways and gene expression . This compound may also impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its kinase inhibitory activity suggests that it binds to kinase enzymes, preventing their normal function and thereby altering downstream signaling pathways . This compound may also interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can affect its potency and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of kinase inhibition and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects such as antimicrobial and antiviral activities . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN5/c10-7-6-13-8(11)9(14-7)15-4-1-2-12-3-5-15/h6,12H,1-5H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBAZYWQPREMSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=CN=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587510 |
Source


|
| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-22-1 |
Source


|
| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



